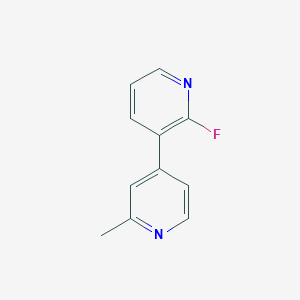











|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.[F:9][C:10]1[C:15](B(O)O)=[CH:14][CH:13]=[CH:12][N:11]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.C(O)C.O.C(=O)(O)[O-].[Na+].O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:9][C:10]1[C:15]([C:2]2[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=2)=[CH:14][CH:13]=[CH:12][N:11]=1 |f:2.3.4,5.6.7,8.9,^1:43,62|
|


|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=NC=C1)C
|
|
Name
|
|
|
Quantity
|
22.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=NC=CC=C1B(O)O
|
|
Name
|
|
|
Quantity
|
46.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
1,2-dimethoxyethane ethanol water
|
|
Quantity
|
292.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC.C(C)O.O
|
|
Name
|
|
|
Quantity
|
5.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (3×)
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic extracts were then extracted with 2 N aqueous HCl solution (4×)
|
|
Type
|
WASH
|
|
Details
|
The combined aqueous layers were washed with dichloromethane
|
|
Type
|
TEMPERATURE
|
|
Details
|
the pH was raised to 10 with 10 N NaOH
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting suspension was extracted with dichloromethane (3×)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined extracts were concentrated in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=NC=CC=C1C1=CC(=NC=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 118 mmol | |
| AMOUNT: MASS | 22.14 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |